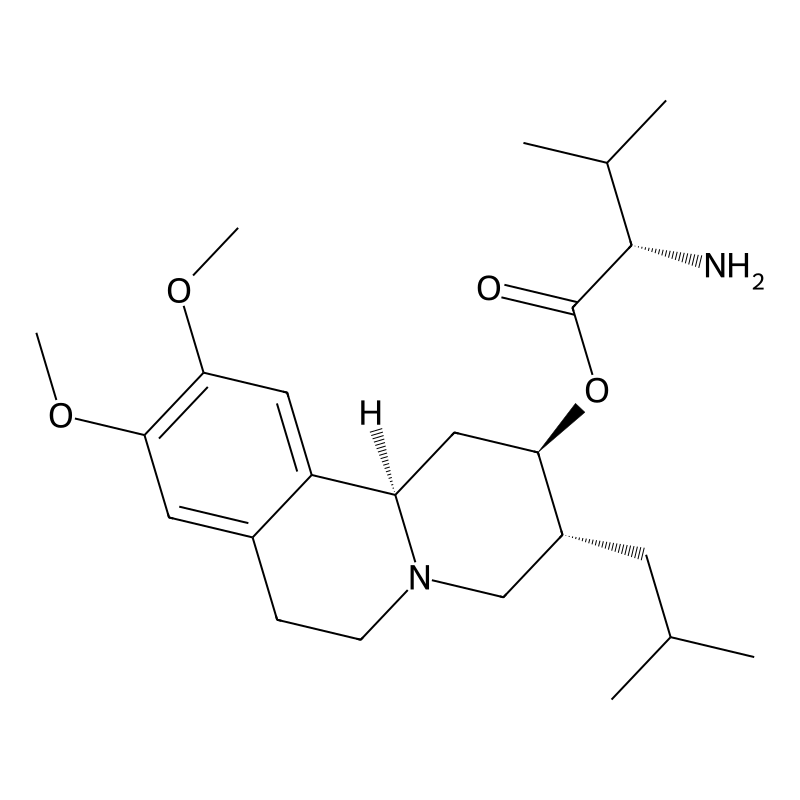

Valbenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Tardive Dyskinesia

Valbenazine works by depleting vesicular monoamine transporter 2 (VMAT2) in the central nervous system []. VMAT2 is a protein responsible for transporting neurotransmitters, including dopamine, into synaptic vesicles for storage. By reducing VMAT2 levels, valbenazine decreases the amount of dopamine available for release, leading to a reduction in the abnormal movements associated with TD [].

Source

[] Journal of Clinical Psychiatry: "A review of the efficacy and safety of valbenazine for the treatment of tardive dyskinesia"()

Potential Applications Beyond Tardive Dyskinesia

While research on valbenazine's use for TD is well-established, ongoing scientific investigations are exploring its potential in other areas:

- Huntington's Disease: Early-stage studies suggest valbenazine might improve chorea, a movement disorder characterized by involuntary, jerky movements, in Huntington's disease patients [].

- Schizophrenia: Research is examining the effectiveness of valbenazine as an adjunctive treatment for schizophrenia, meaning it might be used alongside other medications to improve symptoms that do not respond well to traditional therapies [].

- Substance Use Disorders: Some studies suggest valbenazine could help manage symptoms of cocaine use disorder by regulating dopamine levels in the brain.

Valbenazine is a pharmaceutical compound primarily used for treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term use of antipsychotic medications. Marketed under the brand name Ingrezza, valbenazine functions as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release, particularly dopamine. Its chemical formula is CHNO, and it has a molar mass of approximately 418.578 g/mol .

Valbenazine belongs to a class of drugs called vesicular monoamine transporter 2 (VMAT2) inhibitors []. VMAT2 is a protein in nerve cells that helps package dopamine and other neurotransmitters into vesicles for storage and release []. By inhibiting VMAT2, valbenazine reduces the levels of dopamine released in the brain, which is thought to contribute to its therapeutic effect in tardive dyskinesia [].

Valbenazine undergoes hydrolysis to produce its active metabolite, [+]-α-dihydrotetrabenazine. This transformation is facilitated by the action of various enzymes, notably cytochrome P450 isoforms such as CYP3A4 and CYP2D6. The hydrolysis reaction can be summarized as follows:

The active metabolite exhibits a significantly higher affinity for VMAT2 compared to valbenazine itself, with an inhibitory constant (K) of approximately 3 nM .

Valbenazine's primary mechanism of action involves the reversible inhibition of VMAT2, leading to decreased dopamine storage in synaptic vesicles and subsequent reduction in dopamine release. This mechanism is particularly beneficial in managing conditions associated with dopamine hypersensitivity, such as tardive dyskinesia. Valbenazine shows minimal affinity for other monoamine receptors, which contributes to its favorable safety profile . Clinical studies have demonstrated its efficacy in reducing symptoms associated with tardive dyskinesia and chorea related to Huntington's disease .

The synthesis of valbenazine typically involves several key steps:

- Formation of the Core Structure: The benzoquinolizidine framework is synthesized through cyclization reactions involving appropriate precursors.

- Esterification: Valbenazine is formed by esterifying [+]-α-dihydrotetrabenazine with L-valine, producing a prodrug that enhances bioavailability.

- Tosylation: The final product is often converted into its tosylate salt form for improved solubility and stability.

Valbenazine is primarily prescribed for:

- Tardive Dyskinesia: It alleviates involuntary movements associated with this condition.

- Chorea Associated with Huntington's Disease: It helps manage sudden, uncontrolled movements.

Additionally, ongoing research explores its potential applications in other movement disorders and neuropsychiatric conditions due to its dopaminergic modulation properties .

Valbenazine exhibits specific interactions with various cytochrome P450 enzymes. Notably:

- CYP3A4/5: Involved in the metabolism of valbenazine and its active metabolite.

- CYP2D6: Plays a role in further metabolizing the active metabolite.

Concomitant use with strong inhibitors of these enzymes may increase exposure to valbenazine and its metabolites, necessitating dosage adjustments to mitigate adverse effects .

Additionally, valbenazine has shown no significant interactions with substrates of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2E1 .

Several compounds share structural or functional similarities with valbenazine. Below is a comparison highlighting their unique aspects:

| Compound Name | Mechanism of Action | Affinity for VMAT2 (K) | Indications |

|---|---|---|---|

| Tetrabenazine | VMAT2 inhibitor | ~10 nM | Tardive dyskinesia |

| Deutetrabenazine | VMAT2 inhibitor | ~5 nM | Tardive dyskinesia |

| Bromocriptine | Dopamine receptor agonist | N/A | Parkinson's disease |

| Amantadine | NMDA receptor antagonist | N/A | Parkinson's disease |

Uniqueness of Valbenazine

Valbenazine's selectivity for VMAT2 over other monoamine transporters distinguishes it from similar compounds like tetrabenazine and deutetrabenazine. This selectivity minimizes off-target effects and enhances its therapeutic profile specifically for tardive dyskinesia without significantly affecting other neurotransmitter systems .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Pharmacology

ATC Code

N07 - Other nervous system drugs

N07X - Other nervous system drugs

N07XX - Other nervous system drugs

N07XX13 - Valbenazine

Mechanism of Action

KEGG Target based Classification of Drugs

Solute carrier family

SLC18

SLC18A2 (VMAT2) [HSA:6571] [KO:K08155]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following the administration of a single 50-mg oral dose of radiolabeled C-valbenazine (i.e., ~63% of the recommended treatment dose), approximately 60% and 30% of the administered radioactivity was recovered in the urine and feces, respectively. Less than 2% was excreted as unchanged valbenazine or [+]-α-HTBZ in either urine or feces.

The mean steady-state volume of distribution of valbenazine is 92 L.

Valbenazine has a mean total plasma systemic clearance value of 7.2 L/hr.

Metabolism Metabolites

Wikipedia

Dimethyl_chlorothiophosphate

Biological Half Life

Use Classification

Dates

10.3371/CSRP.OFGR.071717.

Valbenazine for Tardive Dyskinesia.

Freudenreich O, Remington G.

Tardive dyskinesia (TD) remains a clinical concern for any patient who receives

an antipsychotic. While the overall risk of developing TD is lower with newer

antipsychotics compared to older agents, a significant number of patients who

require long-term treatment will develop TD. Recently, valbenazine (brand name

Ingrezza) became the first drug to be approved by the FDA specifically for the

treatment of TD. In this New Drug Review, we summarize the basic pharmacology and

clinical trial results for valbenazine. Valbenazine is a modified metabolite of

the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine, which is

approved for the treatment of the hyperkinetic movement disorder, Huntington/'s

disease. In short-term clinical trials, valbenazine at a dose of 80 mg/day

improved TD, with an effect size that is clinically significant (d=0.90). The

effect size for the 40-mg/day dose was lower (d=0.52). Compared to tetrabenazine,

valbenazine has better clinical characteristics (i.e., once-a-day dosing, better

short-term side effect profile). However, only long-term experience in routine

clinical populations can delineate valbenazine/'s full benefits, optimal dosing,

and risks not identified during short-term registration trials.

2. Int J Clin Pract. 2017 Jul;71(7). doi: 10.1111/ijcp.12964. Epub 2017 May 12.

Valbenazine for tardive dyskinesia: A systematic review of the efficacy and

safety profile for this newly approved novel medication-What is the number needed

to treat, number needed to harm and likelihood to be helped or harmed?

Citrome L(1).

Author information:

(1)New York Medical College, Valhalla, NY, USA.

OBJECTIVE: The objective of this systematic review was to describe the efficacy,

tolerability, and safety of valbenazine for the treatment of tardive dyskinesia

(TD).

DATA SOURCES: The pivotal registration trials were accessed by querying

http://www.ncbi.nlm.nih.gov/pubmed/ and http://www.clinicaltrials.gov, for the

search terms /'valbenazine/' OR /'NBI-98854/', and by also querying the EMBASE

(Elsevier) commercial database for clinical poster abstracts, and by asking the

manufacturer for copies of posters presented at congresses. Product labeling

provided additional information.

STUDY SELECTION: All available clinical reports of studies were identified.

DATA EXTRACTION: Descriptions of the principal results and calculation of number

needed to treat (NNT) and number needed to harm (NNH) for relevant dichotomous

outcomes were extracted from the available study reports and other sources of

information.

DATA SYNTHESIS: Valbenazine, a reversible inhibitor of Vesicular Monoamine

Transporter Type 2 (VMAT2), received approval for the treatment of TD in adults

based on a clinical trial development programme that included three 6-week

parallel group, randomised, placebo-controlled studies, including one Phase III

trial described in product labeling. The recommended dose for valbenazine is

80 mg/d. The percentage of responders in the Phase III acute study, as defined by

≥50% reduction from baseline in the Abnormal Involuntary Movement Scale

dyskinesia score was 40.0% for valbenazine 80 mg/d vs 8.7% for placebo, yielding

a NNT of 4 (95% CI 3-6). As pooled from available data, discontinuation rates

because of an adverse event were 2.9% for valbenazine-treated patients vs 1.6%

for placebo-treated patients, resulting in a NNH of 76 (ns). The only adverse

event that met the threshold of incidence ≥5% for valbenazine and a rate of ≥2

times than that observed with placebo was somnolence (somnolence, fatigue,

sedation), with rates of 10.9% for valbenazine (all doses) vs 4.2% for placebo,

resulting in a NNH of 15 (95% CI 9-52). An additional warning and precaution is

that valbenazine can prolong the ECG QT interval, however, the valbenazine

product label does not contain any bolded boxed warnings or contraindications.

CONCLUSIONS: Valbenazine is presently the only US Food and Drug

Administration-approved agent specifically indicated for the treatment of TD.

Valbenazine is about 15 times more likely to result in a response than in a

discontinuation because of an adverse event. Head-to-head comparisons with other

VMAT2 inhibitors among patients with TD in the /'real world/' are needed.

Explore Compound Types